molecular formula C33H27NO B14179625 4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline CAS No. 89115-11-7

4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline

Cat. No.: B14179625
CAS No.: 89115-11-7
M. Wt: 453.6 g/mol
InChI Key: YBZDXRNISDJPIP-UHFFFAOYSA-N
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Description

4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and methoxyphenyl groups attached to an aniline backbone, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with benzaldehyde derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to a Wittig reaction with triphenylphosphonium ylide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like column chromatography or recrystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Diphenylethenyl)-N-phenylaniline
  • 4-(2,2-Diphenylethenyl)-N-(4-hydroxyphenyl)-N-phenylaniline
  • 4-(2,2-Diphenylethenyl)-N-(4-chlorophenyl)-N-phenylaniline

Uniqueness

4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and photonics.

Properties

CAS No.

89115-11-7

Molecular Formula

C33H27NO

Molecular Weight

453.6 g/mol

IUPAC Name

4-(2,2-diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline

InChI

InChI=1S/C33H27NO/c1-35-32-23-21-31(22-24-32)34(29-15-9-4-10-16-29)30-19-17-26(18-20-30)25-33(27-11-5-2-6-12-27)28-13-7-3-8-14-28/h2-25H,1H3

InChI Key

YBZDXRNISDJPIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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